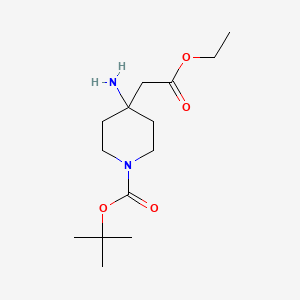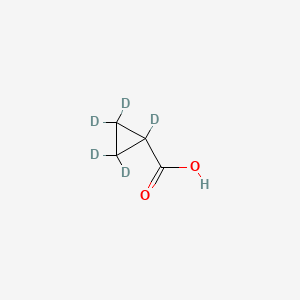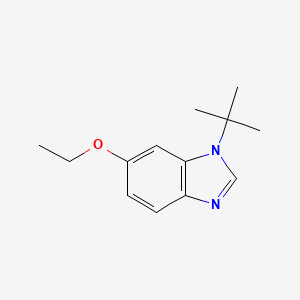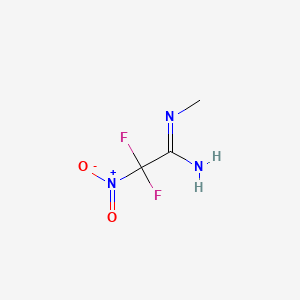
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236862-38-6 . It has a molecular weight of 253.65 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 253.65 . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H , which represents its molecular structure.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications of Phenolic Compounds
Phenolic compounds, such as Chlorogenic Acid (CGA), have been studied for their various therapeutic roles, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulator effects (M. Naveed et al., 2018). Such studies highlight the potential for phenolic compounds in addressing a wide range of health issues, suggesting that "3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride" might also be researched for similar pharmacological applications.
Environmental and Ecological Effects
Research on the environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has shown that while they have significant environmental impacts, they are not persistent and present minimal long-term toxicological risk. This suggests a potential area of research for the environmental impact and degradation of "3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride" (T. Hubert, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNGFCRJATSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride | |
CAS RN |
1236862-38-6 |
Source


|
| Record name | Azetidine, 3-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B595089.png)





